molecular formula C17H11NO4 B2450147 3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid CAS No. 959583-19-8

3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid

Cat. No. B2450147
CAS RN: 959583-19-8
M. Wt: 293.278
InChI Key: VRPYJIICVOYEQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid, also known as 3-DIBMA, is a synthetic organic compound composed of two aromatic rings and a dioxoindan moiety linked by a methylene bridge. It is a type of heterocyclic compound that has been studied for its potential use in a variety of scientific and medical applications.

Scientific Research Applications

Applications in Organic Synthesis

  • Aza-allyl Anion Precursors : The compound reacts with glycine, valine, and α-amino acid esters, undergoing Michael addition–elimination mechanisms. These reactions form aza-allyl anion precursors, which undergo stereospecific cycloadditions, contributing significantly to organic synthesis methodologies (Grigg & Mongkolaussavaratana, 1988).

Synthesis of Hybrid Compounds

  • Development of Pharmacophoric Fragments : In synthesizing hybrid systems containing pharmacophoric fragments, the compound reacts with 3-(1,3-dioxobutane-1-yl)-2H-chromen-2-one. This reaction leads to the formation of condensed dihydropyran structures, showcasing its application in creating novel pharmacophores (Ivanova et al., 2019).

Chemical Reactions and Properties

  • Synthesis of Benzofuran Derivatives : The compound is involved in a one-pot, three-component reaction to synthesize 2-{[2-(alkylimino)-1-benzofuran-3-yliden]amino}benzoic acids, indicating its versatility in chemical syntheses (Adib et al., 2010).
  • Antitumor Agents Synthesis : Derivatives of the compound have been synthesized and evaluated for antitumor activity, highlighting its potential application in cancer research (Brzozowski, Sa̧czewski, & Sławiński, 2008).

Coordination Polymers and Properties

  • Development of Coordination Polymers : The compound, used as an anionic ligand, leads to the creation of coordination polymers with distinct structural and functional properties. These polymers have applications in materials science and nanotechnology (He et al., 2020).

Biosynthesis and Microbial Production

  • Microbial Biosynthesis : Utilized in microbial biosynthesis systems, the compound demonstrates the feasibility of producing important building block molecules for various biological activities (Zhang & Stephanopoulos, 2016).

Luminescent and Stimuli-Responsive Properties

  • Luminescent and Multi-Stimuli-Responsive Compounds : The compound contributes to the synthesis of derivatives with aggregation-enhanced emission and multi-stimuli-responsive properties, vital for developing advanced materials and sensors (Srivastava et al., 2017).

properties

IUPAC Name

3-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4/c19-15-12-6-1-2-7-13(12)16(20)14(15)9-18-11-5-3-4-10(8-11)17(21)22/h1-9,19H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOQUBNIWQYUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=CC(=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid

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